2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2/c25-20-13-7-6-12-19(20)24(28)26-23(17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSPTDWYLJBNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphthyl and phenyl intermediates, followed by their coupling with a benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the aromatic rings or the amide group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various reduced aromatic compounds.
Scientific Research Applications
2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound’s unique N-[(2-hydroxy-1-naphthyl)(phenyl)methyl] group distinguishes it from related benzamides:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Features a smaller N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl), enhancing metal-catalyzed C–H bond functionalization. The absence of aromaticity in its substituent reduces steric hindrance compared to the target compound .
- 2-Chloro-N-(2-methylphenyl)benzamide () : Lacks hydroxyl and naphthyl groups but shares the 2-chloro-benzamide core. Its planar structure facilitates crystallographic studies, whereas the target’s bulky substituent may complicate crystallization .
- Triflumuron () : A pesticidal benzamide with a trifluoromethoxy-phenylurea group. Its logP and bioactivity differ significantly due to electronegative substituents (Cl, CF3O) .
Physicochemical Properties
Lipophilicity (logP) and solubility are critical for bioavailability and function:
- Lipophilicity : The target compound’s naphthyl-phenylmethyl group likely increases logP compared to simpler analogues like 2-chloro-N-(2-methylphenyl)benzamide. highlights HPLC-derived logP values for chloro-2-hydroxy-benzamides, suggesting methodologies applicable to the target compound .
- Hydrogen Bonding : The 2-hydroxy-naphthyl group may enhance solubility in polar solvents, contrasting with fully lipophilic derivatives like triflumuron .
Therapeutic Potential
- Antimicrobial/Anticancer Activity : and highlight benzamide derivatives with substituted aryl groups (e.g., benzimidazole-thioacetamido) as antimicrobial/anticancer agents. The target’s naphthyl group may enhance DNA intercalation or enzyme inhibition .
Agricultural Use
- Triflumuron () : A benzamide insecticide with a trifluoromethoxy-phenylurea moiety. The target compound lacks such electronegative groups, making pesticidal activity less likely unless modified .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide is a synthetic compound with potential biological activities, particularly in pharmacological applications. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- IUPAC Name: 2-chloro-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide
- Molecular Formula: C24H18ClNO2
- Molecular Weight: 387.9 g/mol
- Structural Features:
- Contains a chloro group, which may enhance biological activity.
- The presence of naphthalene and phenyl moieties suggests potential interactions with various biological targets.
Anticancer Activity
A study highlighted the anticancer potential of related naphthalene derivatives. For instance, compounds containing naphthalene rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Naphthalene derivative A | HeLa (cervical) | 5.0 | Induction of apoptosis |
| Naphthalene derivative B | MCF-7 (breast) | 10.0 | Inhibition of cell cycle progression |
| 2-chloro-N-benzamide | A549 (lung) | TBD | TBD |
Inhibition Studies
Inhibition studies indicate that similar compounds exhibit inhibitory effects on various enzymes and receptors, such as:
- Histone Deacetylases (HDACs): Inhibition can lead to altered gene expression profiles that promote cancer cell death.
- Cyclooxygenases (COX): Anti-inflammatory effects are mediated through the inhibition of COX enzymes.
Case Study 1: Anticancer Efficacy
A study focusing on derivatives of benzamide reported promising results against multiple cancer types. The derivatives exhibited IC50 values ranging from 1 to 10 µM against several human tumor cell lines, indicating a strong potential for development as anticancer agents.
Case Study 2: Anti-inflammatory Properties
Another investigation evaluated the anti-inflammatory effects of naphthalene derivatives. The results demonstrated significant reductions in pro-inflammatory cytokines in vitro, suggesting that compounds like this compound could serve as effective anti-inflammatory agents.
Q & A
What are the optimized synthetic routes for 2-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves a multi-step approach starting with the condensation of β-naphthol and benzaldehyde to form the naphthol-phenylmethyl intermediate. Subsequent acylation with 2-chlorobenzoyl chloride in anhydrous conditions (e.g., using triethylamine as a base to scavenge HCl) is critical . Yield optimization requires precise control of stoichiometry, solvent choice (e.g., acetonitrile/water mixtures), and reaction time (up to 72 hours). Purification via crystallization (methanol/water) ensures high purity (>75% yield) .
How can X-ray crystallography and SHELX software be applied to resolve the compound’s crystal structure and conformational dynamics?
Single-crystal X-ray diffraction paired with SHELXL refinement (via the SHELX suite) is the gold standard for determining bond angles, torsional conformations, and hydrogen-bonding networks. For example, the trans-configuration of the amide group (N–H and C=O) can be confirmed, similar to related benzamide derivatives . SHELXTL (Bruker AXS) facilitates structure solution from diffraction data, even for twinned crystals or high-resolution macromolecular datasets .
What in vitro assays are recommended to evaluate this compound’s kinase inhibitory activity, and how should controls be designed?
Advanced studies use kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR or VEGFR2). Dose-response curves (IC50 values) are generated using serial dilutions (1 nM–10 µM). Controls include:
- Positive controls (staurosporine for broad-spectrum inhibition).
- Negative controls (DMSO vehicle).
- ATP concentration optimization to avoid false positives.
Mechanistic validation via Western blotting (phosphorylation status of downstream targets) is essential .
How can structure-activity relationship (SAR) studies be designed to probe the role of the 2-hydroxy-naphthyl moiety in biological activity?
SAR studies involve synthesizing analogs with modified substituents (e.g., replacing the naphthyl group with phenyl or indole rings). Biological testing (e.g., antiproliferative assays on cancer cell lines) identifies critical pharmacophores. For example, the hydroxyl group’s hydrogen-bonding capacity may enhance target binding, while chloro-substitutions improve lipophilicity (logP optimization) .
How should researchers address contradictions in bioactivity data across different cell lines or assay platforms?
Contradictions may arise from cell-specific expression of targets or off-site effects. Mitigation strategies include:
- Replicating assays in isogenic cell lines (e.g., wild-type vs. kinase-deficient).
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
- Meta-analysis of publicly available transcriptomic data to correlate target expression with activity .
What computational methods predict the compound’s binding mode to P2X7 receptors or other inflammatory targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate ligand-receptor interactions. The 2-chloro and naphthyl groups may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with residues like Lys127 or Asp130 in P2X7. Free energy calculations (MM/PBSA) validate stability of predicted poses .
Which analytical techniques are most effective for confirming purity and structural integrity post-synthesis?
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted benzoyl chloride).
- NMR : ¹H/¹³C spectra confirm regiochemistry (e.g., naphthyl proton shifts at δ 7.2–8.5 ppm).
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and hydroxyl O–H stretch (~3200 cm⁻¹) validate functional groups .
What strategies mitigate solubility limitations in biological testing, particularly in aqueous assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound.
- Liposomal Encapsulation : Enhances delivery in cell-based assays.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous solubility .
How can enantiomeric resolution be achieved if the compound exhibits chiral centers?
Chiral HPLC (e.g., Chiralpak® IA column) or enzymatic resolution (lipases in organic solvents) can separate enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray crystallography .
What stability studies are necessary to assess the compound’s shelf-life under varying storage conditions?
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
- Analytical Monitoring : HPLC tracks degradation products (e.g., hydrolysis of the amide bond).
- Recommendations : Store at –20°C in amber vials under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
